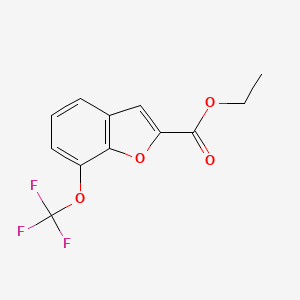
4-(BENZYLSULFANYL)-2-METHYL-1-NITROBENZENE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(BENZYLSULFANYL)-2-METHYL-1-NITROBENZENE is an organic compound with the molecular formula C14H13NO2S It is a derivative of nitrobenzene, where the benzene ring is substituted with a benzylsulfanyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLSULFANYL)-2-METHYL-1-NITROBENZENE typically involves a multi-step process starting from benzene derivatives. One common method includes the nitration of a benzene derivative to introduce the nitro group, followed by the introduction of the benzylsulfanyl group through a substitution reaction. The methyl group can be introduced via Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(BENZYLSULFANYL)-2-METHYL-1-NITROBENZENE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(BENZYLSULFANYL)-2-METHYL-1-NITROBENZENE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(BENZYLSULFANYL)-2-METHYL-1-NITROBENZENE depends on the specific application. In chemical reactions, the benzylsulfanyl group can act as a nucleophile, participating in substitution reactions. The nitro group can undergo reduction to form an amine, which can further react with other compounds. The molecular targets and pathways involved would vary based on the specific context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzylsulfanyl-4-methyl-1-nitrobenzene
- 1-Benzylsulfanyl-4-nitrobenzene
- 2-Benzylthio-5-nitrobenzonitrile
Uniqueness
4-(BENZYLSULFANYL)-2-METHYL-1-NITROBENZENE is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both a benzylsulfanyl group and a nitro group on the benzene ring provides a versatile platform for various chemical transformations and applications.
Propriétés
IUPAC Name |
4-benzylsulfanyl-2-methyl-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKBJEURUBRKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SCC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














